molecular formula C20H21N5O3 B11418695 11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11418695
M. Wt: 379.4 g/mol
InChI Key: IFKLADYTZXVADH-UHFFFAOYSA-N
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Description

11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazatricyclo derivatives.

    Substitution: Substitution reactions can occur at the morpholin-4-ylpropyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions include various oxo, reduced, and substituted derivatives of the original compound. These products have distinct chemical and physical properties, making them useful for different applications.

Scientific Research Applications

11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    13-methyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: A similar triazatricyclo compound with different substituents.

    7-(3-ethoxypropyl)-6-[(3-methylphenyl)-oxomethyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid ethyl ester: Another related compound with variations in the side chains.

Uniqueness

11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is unique due to its specific tricyclic structure and the presence of the morpholin-4-ylpropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C20H21N5O3/c1-14-4-2-6-24-17(14)22-18-16(20(24)27)12-15(13-21)19(26)25(18)7-3-5-23-8-10-28-11-9-23/h2,4,6,12H,3,5,7-11H2,1H3

InChI Key

IFKLADYTZXVADH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3CCCN4CCOCC4)C#N

Origin of Product

United States

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